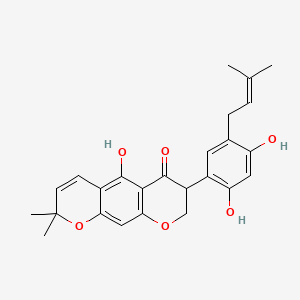
Cajanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cajanone can be synthesized through various synthetic routes. One common method involves the use of flavonoid precursors under specific reaction conditions. The synthesis typically involves the cyclization of chalcones in the presence of acidic or basic catalysts. The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound often involves the extraction of the compound from Cajanus cajan using solvent extraction methods. Advanced techniques such as microwave-assisted extraction and high-performance liquid chromatography (HPLC) are employed to enhance the efficiency and purity of the extraction process .
Analyse Des Réactions Chimiques
Types of Reactions
Cajanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activities or to synthesize derivatives with improved properties .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound, often leading to the formation of dihydro derivatives.
Major Products Formed
The major products formed from these reactions include various this compound derivatives, such as dihydrothis compound, halogenated this compound, and alkylated this compound. These derivatives often exhibit enhanced biological activities compared to the parent compound .
Applications De Recherche Scientifique
Chemistry: Cajanone and its derivatives are used as intermediates in the synthesis of more complex organic molecules.
Biology: The compound exhibits significant antifungal and antibacterial activities, making it a potential candidate for developing new antimicrobial agents.
Medicine: this compound has shown promise in the treatment of various diseases due to its antioxidant and anti-inflammatory properties. It is being investigated for its potential use in treating conditions such as arthritis and cancer.
Mécanisme D'action
Cajanone exerts its effects through various molecular targets and pathways. The compound is known to inhibit the growth of pathogens by disrupting their cellular processes. For instance, this compound inhibits the growth of the pigeonpea wilt pathogen Fusarium oxysporum by interfering with its metabolic pathways . Additionally, this compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress in cells .
Comparaison Avec Des Composés Similaires
Cajanone is unique among isoflavanones due to its specific biological activities. Similar compounds include:
Genistein: Another isoflavone with antioxidant and anticancer properties.
Biochanin A: Known for its anti-inflammatory and anticancer activities.
Daidzein: Exhibits estrogenic and antioxidant properties.
Compared to these compounds, this compound stands out for its potent antifungal activity and its ability to inhibit specific pathogens .
Propriétés
Numéro CAS |
63006-48-4 |
|---|---|
Formule moléculaire |
C25H26O6 |
Poids moléculaire |
422.5 g/mol |
Nom IUPAC |
7-[2,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5-hydroxy-2,2-dimethyl-7,8-dihydropyrano[3,2-g]chromen-6-one |
InChI |
InChI=1S/C25H26O6/c1-13(2)5-6-14-9-16(19(27)10-18(14)26)17-12-30-21-11-20-15(7-8-25(3,4)31-20)23(28)22(21)24(17)29/h5,7-11,17,26-28H,6,12H2,1-4H3 |
Clé InChI |
BAKSOIVZFARRJC-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCC1=CC(=C(C=C1O)O)C2COC3=C(C2=O)C(=C4C=CC(OC4=C3)(C)C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


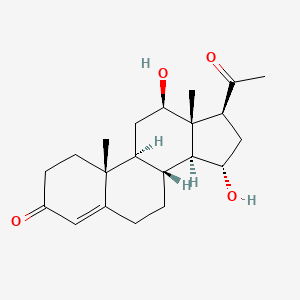
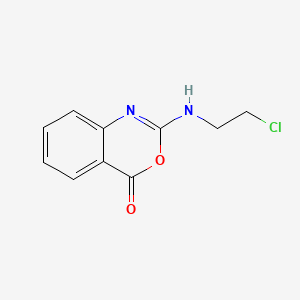
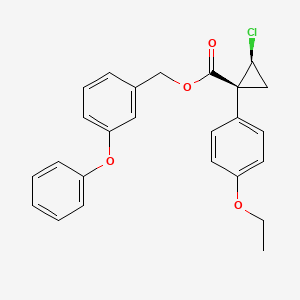


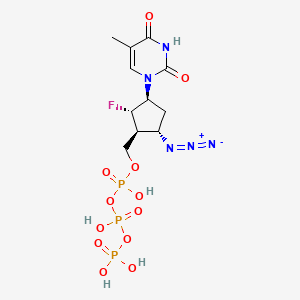
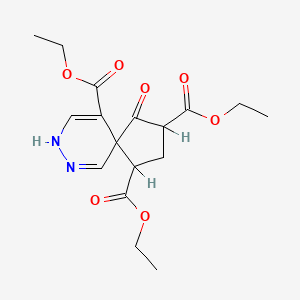
![2-[[2-[[2-[[2-[[2-[(2-acetamido-3-naphthalen-2-ylpropanoyl)amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]-methylamino]-3-(4-hydroxyphenyl)propanoyl]amino]-N-[1-[[1-[2-[(1-amino-1-oxopropan-2-yl)carbamoyl]pyrrolidin-1-yl]-1-oxo-6-(propan-2-ylamino)hexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]butanediamide](/img/structure/B12809979.png)
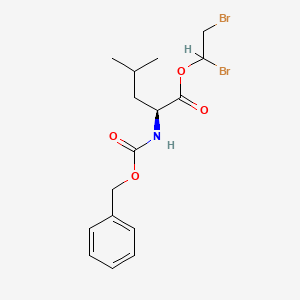
![(1R)-1-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]-2-[(1R)-1-(dicyclohexylphosphino)ethyl]ferrocene](/img/structure/B12809992.png)

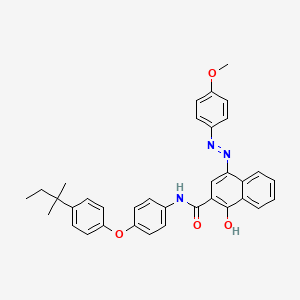
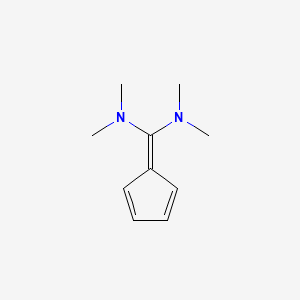
![2-amino-N-[1-[[1-formamido-2-(1H-indol-3-yl)ethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-methylpropanamide](/img/structure/B12810034.png)
